SFC Method Speed vs. EP LC Reference
A validated achiral Supercritical Fluid Chromatography (SFC-UV) method achieved the complete separation of Salbutamol sulfate from its related impurities, including Salbutamone (Impurity B), in just 7 minutes [1]. This represents a substantial acceleration compared to the official European Pharmacopoeia (EP) reference LC-UV method employing ion-pairing reagents, which requires a total run time of 50 minutes [1]. This 7.1-fold reduction in analysis time demonstrates a clear, resource-saving advantage for laboratories adopting modern, environmentally friendly SFC for Salbutamon quantification over the conventional pharmacopoeial LC approach [1]. The validated dosing range covered 50–150% of the target 0.3% concentration level, with Limits of Detection (LODs) close to 0.5 µg/mL, ensuring robust quantitation [1].
| Evidence Dimension | Analysis Speed (Run Time) |
|---|---|
| Target Compound Data | 7 minutes (Salbutamone as Impurity B resolved from Salbutamol sulfate) |
| Comparator Or Baseline | 50 minutes (European Pharmacopoeia LC-UV method) |
| Quantified Difference | 7.1-fold reduction in analysis time |
| Conditions | Achiral SFC-UV method vs. EP ion-pairing LC-UV method; validated for impurities B, D, F, and G in salbutamol sulfate raw material |
Why This Matters
For QC laboratories performing routine batch release, choosing an SFC-based Salbutamon quantification protocol directly translates to a >85% reduction in instrument time and solvent consumption per analysis, significantly lowering operational costs.
- [1] Dispas, A., Desfontaine, V., Andri, B., et al. Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 134, 170-180. 2017. View Source
